

deuterium labeled cabazitaxel stability study

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Compound Focus: Cabazitaxel-d6

Cat. No.: S548459

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Technical Context and Available Data

Deuterated cabazitaxel is primarily used as an **internal standard** in bioanalytical methods due to its nearly identical chemical properties to non-deuterated cabazitaxel, which improves quantification accuracy [1].

The table below summarizes the available information:

Aspect	Available Information & Context
Primary Use	Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].
Quantitative Stability Data	Not publicly available in searched literature.
Related Stability Data	Conventional cabazitaxel (Jevtana) concentrate-solvent mixture is stable for 2 weeks when stored at 3-5°C [2].
Analytical Protocol (LC-MS/MS)	Validated method for quantifying cabazitaxel in human plasma using deuterated cabazitaxel as internal standard [1].

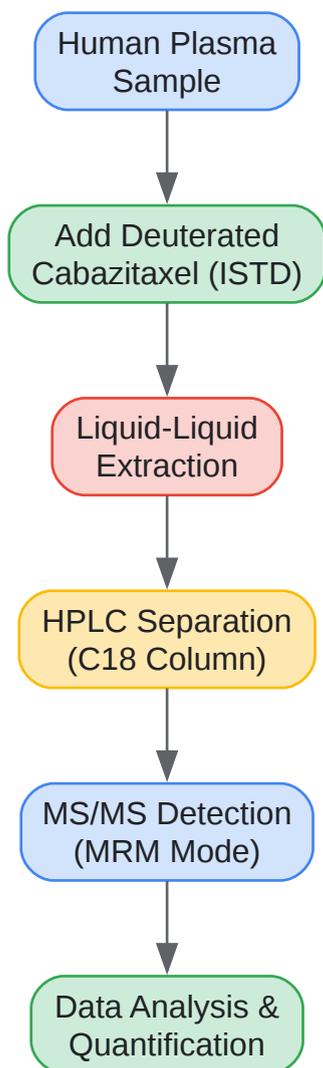
Experimental Protocol: LC-MS/MS Quantification

This detailed methodology for quantifying cabazitaxel in human plasma highlights the critical role of the deuterated internal standard [1].

- **1. Sample Preparation:** A simple liquid-liquid extraction is performed on 100 μL aliquots of lithium heparinized human plasma. The process involves adding 20 μL of 4% ammonium hydroxide, 100 μL of acetonitrile, and 1 mL of n-butylchloride for extraction and cleaning.
- **2. Internal Standard: Deuterated cabazitaxel** is added to the sample at the beginning of the preparation process to correct for losses during extraction and variations in instrument response.
- **3. Chromatography:** Separation is achieved on a reversed-phase **C18 column** with a gradient of acetonitrile at a flow rate of 0.20 mL/min. The total cycle time is 5 minutes, with cabazitaxel eluting at 3.0 minutes.
- **4. Mass Spectrometry Detection:** Detection uses Multiple Reaction Monitoring (MRM). The transitions are set at:
 - Cabazitaxel: **836 > 555 (m/z)**
 - Deuterated Cabazitaxel (Internal Standard): **842 > 561 (m/z)**
- **5. Method Validation:** The assay was linear over two ranges (1.00-100 ng/mL and 40.0-4000 ng/mL) to address non-specific binding issues. The lower limit of quantification (LLOQ) was 1.00 ng/mL. Within-run and between-run precision were within 8.75%, and accuracy ranged from 88.5% to 94.1% at the LLOQ.

Experimental Workflow Diagram

The following diagram illustrates the core workflow of the analytical protocol using deuterated cabazitaxel as an internal standard:



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References

1. Quantification of cabazitaxel in human plasma by liquid ... [academia.edu]
2. Stability study of concentrate-solvent mixture & infusion solutions of Jevtana® cabazitaxel for extended multi-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

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